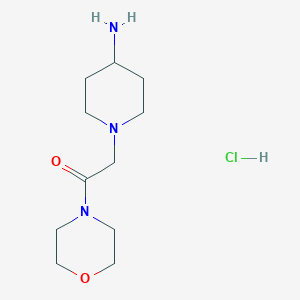
2-(4-Aminopiperidin-1-yl)-1-morpholinoethan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminopiperidin-1-yl)-1-(morpholin-4-yl)ethan-1-onehydrochloride is a synthetic organic compound that features both piperidine and morpholine functional groups. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopiperidin-1-yl)-1-(morpholin-4-yl)ethan-1-onehydrochloride typically involves the following steps:
Formation of the piperidine derivative: Starting with a suitable piperidine precursor, the amino group is introduced through reductive amination or other suitable methods.
Formation of the morpholine derivative: Similarly, the morpholine ring is introduced through appropriate synthetic routes.
Coupling of the two fragments: The piperidine and morpholine derivatives are coupled under suitable conditions, often involving a carbonyl-containing intermediate.
Hydrochloride salt formation: The final product is converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis, optimizing reaction conditions for yield and purity, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or morpholine rings.
Reduction: Reduction reactions could be used to modify the functional groups.
Substitution: Various substitution reactions can be performed on the piperidine or morpholine rings to introduce different substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted derivatives of the original compound.
Scientific Research Applications
2-(4-Aminopiperidin-1-yl)-1-(morpholin-4-yl)ethan-1-onehydrochloride may have applications in:
Medicinal chemistry: As a potential lead compound for drug development.
Biological research: For studying the effects of piperidine and morpholine derivatives on biological systems.
Chemical synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with piperidine and morpholine rings can interact with various receptors or enzymes, potentially modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminopiperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one
- 2-(4-Aminopiperidin-1-yl)-1-(morpholin-4-yl)ethan-1-onehydrobromide
Uniqueness
The uniqueness of 2-(4-Aminopiperidin-1-yl)-1-(morpholin-4-yl)ethan-1-onehydrochloride lies in its specific combination of functional groups and its potential biological activity. Comparing it with similar compounds can help identify its unique properties and potential advantages in various applications.
Properties
Molecular Formula |
C11H22ClN3O2 |
|---|---|
Molecular Weight |
263.76 g/mol |
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-morpholin-4-ylethanone;hydrochloride |
InChI |
InChI=1S/C11H21N3O2.ClH/c12-10-1-3-13(4-2-10)9-11(15)14-5-7-16-8-6-14;/h10H,1-9,12H2;1H |
InChI Key |
XBLCDXOUFSRIDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CC(=O)N2CCOCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate](/img/structure/B15261292.png)
![2-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B15261297.png)
![Methyl 3-(propan-2-yl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate](/img/structure/B15261300.png)
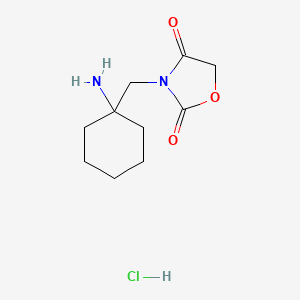
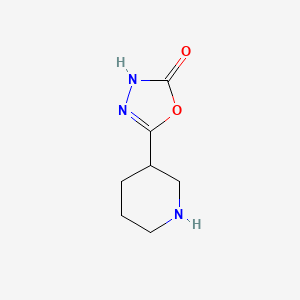
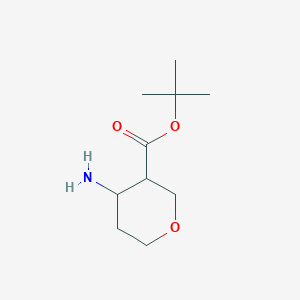

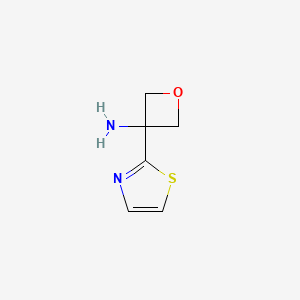
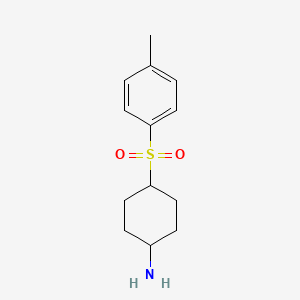
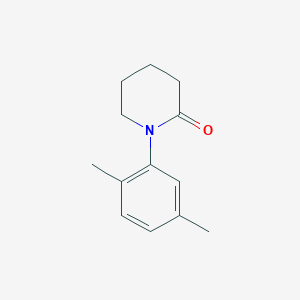
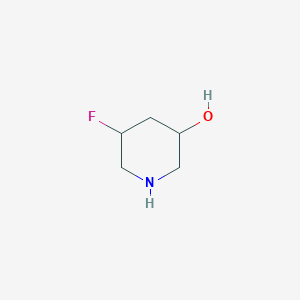
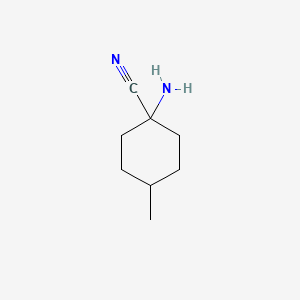
![2-Acetylspiro[4.5]decan-1-one](/img/structure/B15261368.png)

